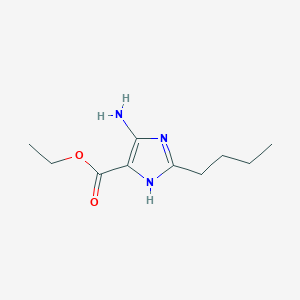

ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate

Descripción general

Descripción

Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate is a chemical compound with the CAS number 148550-19-0 . It has a molecular weight of 211.26 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate is1S/C10H17N3O2/c1-3-5-6-7-12-8 (9 (11)13-7)10 (14)15-4-2/h3-6,11H2,1-2H3, (H,12,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate is a powder at room temperature . It has a melting point of 103-106°C .Aplicaciones Científicas De Investigación

Pharmaceuticals and Agrochemicals

Imidazoles are widely used in pharmaceuticals and agrochemicals . They are key components in many functional molecules used in these industries .

Dyes for Solar Cells and Other Optical Applications

Imidazoles have been used in the research of dyes for solar cells and other optical applications . Their unique properties make them suitable for these applications .

Functional Materials

Imidazoles are utilized in the development of functional materials . Their versatility and utility in various areas make them highly topical and necessary .

Catalysis

Imidazoles are also deployed in catalysis . They play a crucial role in many chemical reactions .

Organic Synthesis

Imidazoles are used in organic synthesis . For example, N-heterocyclic carbenes (NHC), a type of imidazole, are used as both ligand and organocatalysts in modern organic synthesis .

Optoelectronics

Imidazole derivatives have shown potential in the field of optoelectronics . They possess fluorescent properties, making them suitable for applications in organic photovoltaics, sensors, organic field-effect transistors, organic lasers, and organic light-emitting diodes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Imidazole compounds are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . The specific targets of “ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate” would depend on its specific structure and properties.

Mode of Action

The mode of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Imidazole compounds can affect various biochemical pathways depending on their specific targets. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of “ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate” would depend on its specific chemical properties. Generally, imidazole compounds are highly soluble in water and other polar solvents .

Result of Action

The molecular and cellular effects of “ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate” would depend on its specific targets and mode of action. Generally, the result of action of imidazole compounds can range from modulation of protein function to inhibition of cell growth .

Action Environment

The action, efficacy, and stability of “ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, imidazole compounds are amphoteric in nature, showing both acidic and basic properties .

Propiedades

IUPAC Name |

ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-5-6-7-12-8(9(11)13-7)10(14)15-4-2/h3-6,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJYAWJXRCVBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane](/img/structure/B2584787.png)

![N-(1-cyano-1,3-dimethylbutyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2584792.png)

![5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584794.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2584795.png)

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2584801.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2584802.png)